molecular formula C6H8N2O2S B13601373 3-Methylpyridine-4-sulfonamide

3-Methylpyridine-4-sulfonamide

Cat. No.: B13601373
M. Wt: 172.21 g/mol
InChI Key: AEYXCGNRDRKEPQ-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyridine ring substituted with a methyl group at the third position and a sulfonamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-4-sulfonamide typically involves the sulfonation of 3-methylpyridine. One common method is the reaction of 3-methylpyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Methylpyridine-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the sulfonamide group and has different chemical properties.

    4-Methylpyridine: Isomer with the methyl group at the fourth position.

    Sulfanilamide: Another sulfonamide compound with different substitution patterns.

Uniqueness: 3-Methylpyridine-4-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications that are not possible with its individual components or other similar compounds.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

3-methylpyridine-4-sulfonamide

InChI

InChI=1S/C6H8N2O2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)

InChI Key

AEYXCGNRDRKEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)S(=O)(=O)N

Origin of Product

United States

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